

Comprehensive NMR Spectral Analysis of Allyl α -D-Mannopyranoside: A Technical Guide

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Compound of Interest

Compound Name: *Allyl alpha-D-mannopyranoside*

CAS No.: 41308-76-3

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Introduction & Strategic Utility

Allyl α -D-mannopyranoside is a highly versatile building block in modern carbohydrate chemistry. Its strategic value lies in the orthogonal reactivity of its functional groups: the unprotected pyranose ring serves as a scaffold for regioselective glycosylation to synthesize complex oligosaccharides (such as the tetrasaccharide repeating units of *Vibrio cholerae*[1]), while the allyl aglycone provides a reactive handle for downstream modifications. Through cross-metathesis, thiol-ene click chemistry, or palladium-catalyzed Heck cross-coupling, the allyl group is routinely functionalized to develop potent low-nanomolar antagonists against uropathogenic *E. coli* FimH lectins[2].

Accurate structural characterization of this intermediate is non-negotiable. This whitepaper provides an in-depth, causality-driven guide to the ^1H and ^{13}C NMR spectral data of Allyl α -D-mannopyranoside, establishing a self-validating protocol for rigorous structural assignment.

Structural Anatomy & NMR Causality

As a Senior Application Scientist, it is critical to look beyond empirical chemical shifts and understand the quantum mechanical and thermodynamic principles dictating the NMR spectra.

The α -Manno Configuration and Karplus Relationship

The defining feature of the α -D-mannopyranoside in a standard $4C_1$ chair conformation is the relationship between the anomeric proton (H-1) and the C-2 proton (H-2). Unlike glucose, mannose is a C-2 epimer, meaning the C-2 hydroxyl group is axial, placing H-2 in an equatorial position. Because the α -linkage places H-1 in an equatorial position as well, the dihedral angle between H-1 and H-2 is approximately 60° . According to the Karplus equation, this specific geometry dictates a very small vicinal coupling constant ($^3J_{1,2} \approx 1.7-1.8$ Hz)[3]. This sharp, closely coupled doublet is the primary diagnostic signature of the α -manno configuration.

Diastereotopic Aglycone Protons

The allyl group ($-O-CH_2-CH=CH_2$) exhibits complex multiplet patterns due to the inherent chirality of the mannose ring. The two protons of the allylic methylene ($-O-CH_2-$) are in a diastereomeric environment. Consequently, they are magnetically inequivalent and resonate at distinct chemical shifts (typically ~ 4.20 ppm and ~ 4.02 ppm), splitting into doublet of doublet of triplets (ddt) due to geminal coupling, vicinal coupling to the alkene methine, and long-range allylic coupling[2].

The Anomeric Effect and $^1J_{C,H}$ Coupling

The thermodynamic stability of the α -anomer is driven by the anomeric effect, which favors the axial orientation of the electronegative aglycone oxygen to maximize hyperconjugation between the endocyclic oxygen's lone pair and the σ^* orbital of the C1-O bond. This electronic distribution increases the s-character of the equatorial C1-H bond. As a result, the one-bond heteronuclear coupling constant ($^1J_{C,H}$) for the α -anomeric carbon is characteristically large (~ 170 Hz), providing a definitive metric to distinguish it from the β -anomer (~ 160 Hz)[4].

Quantitative NMR Spectral Data

The following tables summarize the quantitative 1H and ^{13}C NMR data for Allyl α -D-mannopyranoside acquired in Deuterium Oxide (D_2O).

1H NMR Data Summary (400 MHz, D_2O)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J , Hz)	Integration
H-1	4.85	d	J _{1,2} =1.7	1H
H-2	3.92	dd	J _{2,3} =3.4 , J _{1,2} =1.7	1H
H-3	3.75	dd	J _{3,4} =9.0 , J _{2,3} =3.4	1H
H-4	3.62	t	J _{4,5} =9.0 , J _{3,4} =9.0	1H
H-5	3.70	ddd	J _{4,5} =9.0 , J _{5,6b} =5.5 , J _{5,6a} =2.2	1H
H-6a	3.85	dd	J _{6a,6b} =12.0 , J _{5,6a} =2.2	1H
H-6b	3.73	dd	J _{6a,6b} =12.0 , J _{5,6b} =5.5	1H
Allyl -OCH 2 • (a)	4.20	ddt	J _{gem} =12.8 , J _{vic} =5.3 , J _{allylic} =1.5	1H
Allyl -OCH 2 • (b)	4.02	ddt	J _{gem} =12.8 , J _{vic} =6.0 , J _{allylic} =1.5	1H
Allyl -CH=	5.95	m	-	1H
Allyl =CH 2 (trans)	5.32	dq	J _{trans} =17.2 , J _{allylic} =1.5	1H
Allyl =CH 2(cis)	5.24	dq	J _{cis} =10.4 , J _{allylic} =1.5	1H

Note: The four hydroxyl protons rapidly exchange with D₂O and are not observed.

13C NMR Data Summary (100 MHz, D₂O)

Position	Chemical Shift (δ , ppm)	Carbon Type	Causality / Assignment Notes
C-1	99.5	CH (Anomeric)	Highly deshielded due to two adjacent oxygen atoms.
C-5	73.1	CH	Deshielded relative to C-4 due to ring oxygen proximity.
C-3	70.8	CH	Standard equatorial hydroxyl environment.
C-2	70.2	CH	Shifted upfield relative to C-3 due to axial orientation.
Allyl -OCH ₂ -	68.5	CH ₂	Deshielded by the ether linkage.
C-4	66.9	CH	Most upfield ring methine carbon.
C-6	61.2	CH ₂	Primary alcohol carbon, characteristically upfield.
Allyl -CH=	133.8	CH (Alkene)	Internal sp ² hybridized carbon.
Allyl =CH ₂	118.2	CH ₂ (Alkene)	Terminal sp ² hybridized carbon.

Self-Validating Experimental Protocols

Relying solely on 1D ¹H NMR for carbohydrate characterization is a critical vulnerability due to the severe spectral overlap in the "bulk ring" region (3.5 - 4.0 ppm). The following protocol establishes a self-validating system.

Step 1: Sample Preparation & Solvent Selection

- Weigh 10–15 mg of high-purity Allyl α -D-mannopyranoside.
- Dissolve in 0.6 mL of Deuterium Oxide (D₂O , 99.9% D). Causality: D₂O is strictly required because the unprotected hydroxyl groups will undergo rapid chemical exchange with the deuterium, suppressing the broad -OH signals that would otherwise obscure the critical H-2 through H-6 ring protons.
- Transfer the homogeneous solution to a standard 5 mm NMR tube.

Step 2: 1D Acquisition Parameters

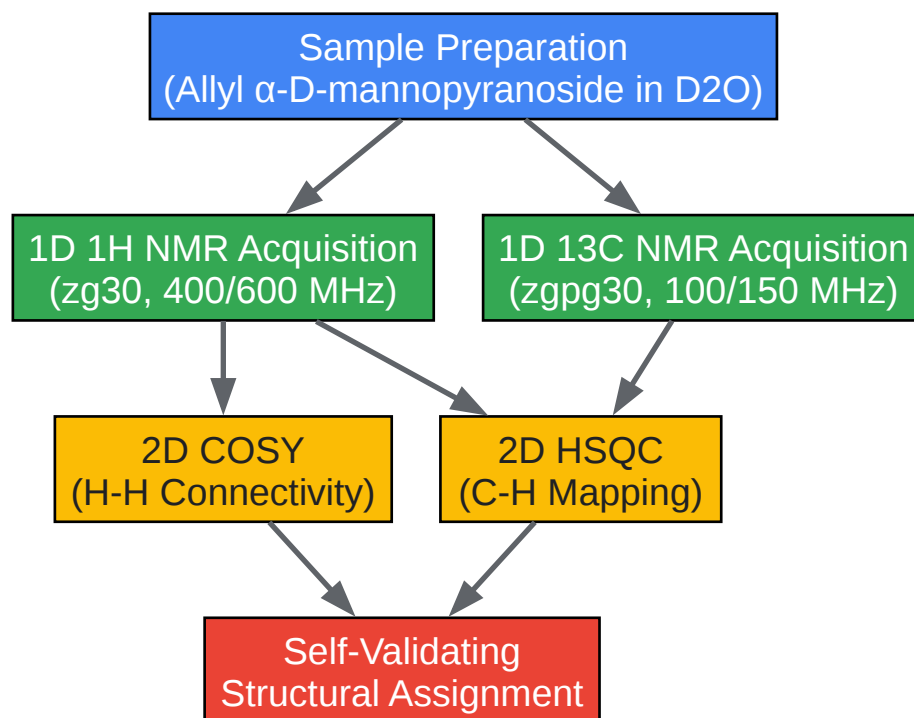
- ¹H NMR: Execute a standard zg30 pulse sequence. Set the spectral width to 10 ppm, relaxation delay (D1) to 2.0 s, and acquire 16 scans. The H-1 doublet (4.85 ppm) and the alkene protons (5.2–6.0 ppm) will appear isolated from the bulk ring envelope.
- ¹³C NMR: Execute a proton-decoupled zgpg30 sequence. Set the spectral width to 220 ppm, D1 to 2.0 s, and acquire 1024 scans. Verify the presence of exactly 9 distinct carbon resonances.

Step 3: 2D NMR Structural Validation

- COSY (¹H–¹H Correlation): Acquire a gradient-selected COSY spectrum. Validation Logic: Start at the unambiguous H-1 doublet (4.85 ppm) and trace the cross-peak to H-2 (3.92 ppm). Continue the spin-system walk: H-2 → H-3 → H-4 → H-5 → H-6a/6b. This sequentially validates the proton assignments without relying on chemical shift assumptions.
- HSQC (¹H–¹³C Correlation): Acquire a multiplicity-edited HSQC spectrum. Validation Logic: Map the COSY-confirmed proton frequencies to their directly bonded carbons. This is the only definitive way to distinguish C-2, C-3, and C-5, which cluster tightly between 70–73 ppm. The multiplicity editing will additionally invert the phase of the C-6 and allyl -OCH₂ groups.
 - cross-peaks, confirming their identity as methylene groups.

Validation Workflow Diagram

The logical relationship between sample preparation, 1D acquisition, and 2D validation forms a closed-loop, self-validating analytical system.



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Workflow of self-validating NMR assignment for Allyl α-D-mannopyranoside.

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